2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrFO2 |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
InChI Key |
UGCIWWFJQQRKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via 1,2-Dibromoethane Alkylation
Key Steps :
- Formation of Phenylacetonitrile Intermediate :
Cyclopropanation :
- The nitrile intermediate undergoes cyclopropanation using 1,2-dibromoethane in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and NaOH.
- Reaction :
$$
\text{(4-Bromo-3-fluorophenyl)acetonitrile} + \text{1,2-dibromoethane} \xrightarrow{\text{NaOH, PTC}} \text{2-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile}
$$
Conditions : 50°C, 10–16 h; Yield : 70–79%.
Hydrolysis to Carboxylic Acid :
Palladium-Catalyzed Cross-Coupling Followed by Cyclopropanation
Procedure :
- Suzuki-Miyaura Coupling :
Direct Cyclopropanation of Arylacetic Acid Derivatives
Method :
- Substrate : Ethyl (4-bromo-3-fluorophenyl)acetate.
- Cyclopropanation : Use of ethyl diazoacetate and Rh₂(OAc)₄ catalyst under inert conditions.
$$
\text{Ethyl (4-bromo-3-fluorophenyl)acetate} + \text{ethyl diazoacetate} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{ethyl 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate}
$$
Yield : 55–65%. - Hydrolysis : Saponification with NaOH yields the carboxylic acid (95–98% yield).
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| 1,2-Dibromoethane | NaOH, 1,2-dibromoethane, PTC | 70–79% | Scalable, minimal purification steps | Requires toxic dibromoethane |
| Palladium Cross-Coupling | Pd(OAc)₂, arylboronic acids | 65–75% | High regioselectivity | Costly catalysts, multi-step synthesis |
| Rh-Catalyzed Cyclopropanation | Rh₂(OAc)₄, ethyl diazoacetate | 55–65% | Stereochemical control | Sensitive to moisture, expensive ligands |
Optimization Strategies
- Phase-Transfer Catalysis : Benzyltriethylammonium chloride improves cyclopropanation efficiency by facilitating interfacial reactions.
- Hydrolysis Conditions : LiOH in water/ethylene glycol at 100°C achieves near-quantitative conversion.
- Stereoselectivity : Chiral Rh catalysts (e.g., Rh₂(S-DOSP)₄) yield enantiomerically pure product (ee >95%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound's analogs have been studied for their ability to inhibit various kinases involved in cancer progression, particularly c-MET kinase, which is implicated in several types of tumors such as breast, lung, and pancreatic cancers .
Case Study: c-MET Kinase Inhibition
A study demonstrated that derivatives of cyclopropanecarboxylic acids could selectively inhibit c-MET kinase activity, leading to reduced cell proliferation in cancer cell lines. This suggests that 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid may also possess similar inhibitory effects, warranting further investigation into its potential as an anticancer agent.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows for modifications that enhance anti-inflammatory activity while minimizing gastrointestinal toxicity .
Case Study: NSAID Analog Development
Research into NSAID analogs has shown that modifications at the phenyl ring can lead to compounds with enhanced anti-inflammatory properties. The incorporation of a cyclopropane moiety is believed to contribute to the improved pharmacological profile of these compounds.
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects by modulating pathways involved in neurodegenerative diseases like Alzheimer's disease. The potential for these compounds to cross the blood-brain barrier makes them candidates for further exploration in neuropharmacology .
Case Study: Amyloid Precursor Protein Interaction
Research has highlighted the interaction of certain cyclopropane derivatives with amyloid precursor protein (APP), suggesting a role in reducing amyloidogenesis, a key factor in Alzheimer's pathology.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Key analogs differ in halogen type, position, or cyclopropane substitution patterns:
| Compound Name | CAS No. | Molecular Formula | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid | 749269-74-7 | C₁₀H₈BrFO₂ | 4-Br, 3-F | 259.07 | Reference compound |
| 2-(4-Bromophenyl)cyclopropanecarboxylic acid | 77255-26-6 | C₁₀H₉BrO₂ | 4-Br | 255.08 | Lacks 3-F substituent |
| 1-(2-Bromophenyl)cyclopropanecarboxylic acid | 124276-87-5 | C₁₀H₉BrO₂ | 2-Br | 255.08 | Bromine at ortho position |
| rac-(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid | 162129-55-7 | C₁₀H₈BrClO₂ | 4-Br, 3-Cl | 277.53 | Chlorine replaces fluorine at C3 |
| (3′,5′-Dichloro-2-fluorobiphenyl-4-yl)cyclopropanecarboxylic acid | Not provided | C₁₆H₁₁Cl₂FO₂ | 3',5'-Cl, 2-F (biphenyl system) | 333.16 | Biphenyl scaffold with multiple halogens |
Key Observations:
- Halogen Position and Type: The absence of the 3-F substituent in 2-(4-Bromophenyl)cyclopropanecarboxylic acid reduces electron-withdrawing effects and may lower metabolic stability compared to the reference compound .
- Biphenyl Analogs: The biphenyl derivative (3′,5′-dichloro-2-fluorobiphenyl-4-yl)cyclopropanecarboxylic acid demonstrates enhanced steric bulk and halogen density, which correlates with improved efficacy in amyloidosis models .
Functional Group Modifications
Derivatives with alternative functional groups highlight the role of the carboxylic acid moiety:
| Compound Name | CAS No. | Functional Group | Key Properties |
|---|---|---|---|
| 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride | 31420-47-0 | Aminoethyl group, HCl salt | Enhanced water solubility |
| Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | 19687-04-8 | Boc-protected amine, methyl ester | Improved stability for synthetic steps |
| Tetramethrin (cyclopropanecarboxylate ester) | 7696-12-0 | Ester-linked to isoindole moiety | Insecticidal activity |
Key Observations:
- Aminoethyl Derivatives: The introduction of basic groups (e.g., 1-(2-aminoethyl)...) improves aqueous solubility, critical for bioavailability in drug development .
- Ester Derivatives: Tetramethrin’s ester linkage enables rapid hydrolysis in biological systems, contrasting with the slower metabolism of carboxylic acid derivatives .
Metabolic Stability and Degradation Pathways
Cyclopropanecarboxylic acids undergo ring cleavage during metabolism. Studies on cyclopropanecarboxylic acid-1-14C show conversion to β-hydroxybutyric acid and polar metabolites via a three-step pathway: activation, ring cleavage, and further oxidation . The 4-Bromo-3-fluorophenyl substituent in the reference compound likely delays ring cleavage compared to non-halogenated analogs, enhancing its metabolic half-life.
Biological Activity
2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a bromo and a fluoro group on a phenyl ring, contributing to its unique reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 251.07 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the halogen substituents (bromo and fluoro) enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, including monoamine oxidases (MAOs) which are crucial in neurotransmitter metabolism.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating cell cycle progression.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition against specific cancer cell lines. For example, it has been tested against the MCF-7 breast cancer cell line, showing an IC50 value indicative of moderate potency.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25.0 | Apoptosis induction |
| HeLa | 30.5 | Cell cycle arrest at G1 phase |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on MAO Inhibition:
A study evaluated the inhibitory effects of various cyclopropanecarboxylic acids on MAO A and B. The results indicated that the bromo and fluoro substitutions significantly enhanced MAO A inhibition compared to non-substituted analogs . -
Anticancer Activity:
In a study assessing the cytotoxic effects on breast cancer cells, this compound was found to induce apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors . -
Pharmacokinetics:
Research into the pharmacokinetic properties highlighted favorable absorption characteristics due to its lipophilic nature, suggesting potential for oral bioavailability .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
